molecular formula C5H11ClN6 B13760352 (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride CAS No. 73941-15-8

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride

Cat. No.: B13760352
CAS No.: 73941-15-8
M. Wt: 190.63 g/mol
InChI Key: FIRXRFGBHQXRBD-UHFFFAOYSA-N
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Description

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydrazine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This compound can also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
  • (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol
  • 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol

Uniqueness

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

73941-15-8

Molecular Formula

C5H11ClN6

Molecular Weight

190.63 g/mol

IUPAC Name

(2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H10N6.ClH/c1-3-2-4(10-6)9-5(8-3)11-7;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H

InChI Key

FIRXRFGBHQXRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NN)NN.Cl

Origin of Product

United States

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